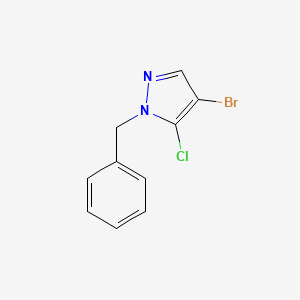

1-Benzyl-4-bromo-5-chloropyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

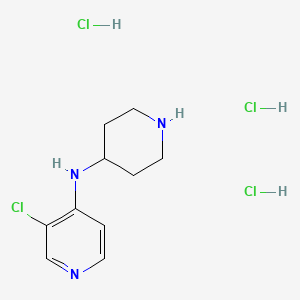

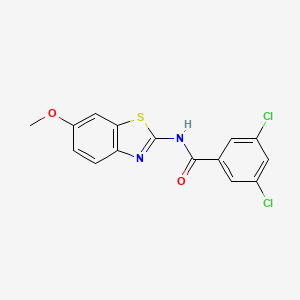

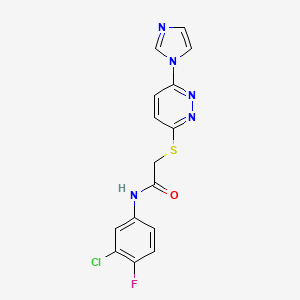

1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound with the CAS Number: 1782897-29-3 . It has a molecular weight of 271.54 . The IUPAC name for this compound is 1-benzyl-4-bromo-5-chloro-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Benzyl-4-bromo-5-chloropyrazole, is a topic of interest in organic chemistry . Pyrazole derivatives are synthesized using various methodologies, often involving strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-bromo-5-chloropyrazole is represented by the InChI Code: 1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 .Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-5-chloropyrazole has a molecular weight of 271.54 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Synthesis and Chemical Reactions

1-Benzyl-4-bromo-5-chloropyrazole is a chemical compound used primarily as a building block in organic synthesis. Its derivatives have been synthesized for various applications, ranging from pharmacologically active compounds to materials for advanced technologies.

Pyrazole derivatives, like 1-Benzyl-4-bromo-5-chloropyrazole, are structural fragments in many pharmacologically active compounds with analgesic, anti-inflammatory, antibacterial, and other properties. They have also found applications as insectoacaricides, dyes, luminophores, and ligands. The synthesis of 3-haloalkyl-5-chloropyrazoles, used as starting compounds for preparing 3-alkenyl-5-chloropyrazoles, showcases the versatility of pyrazole derivatives as building blocks for the synthesis of advanced materials (Samultsev, Rudyakova, & Levkovskaya, 2012).

The reactivity of 1-benzyl-4-bromo-5-chloropyrazole in intermolecular and intramolecular Pd-catalyzed direct arylation has been explored. Conditions allowing intermolecular C5-arylations of 1-benzyl-4-chloropyrazoles and 1-benzyl-4-bromopyrazoles without cleavage of the pyrazolyl and benzyl C-halo bonds have been reported. This opens avenues for synthesizing 3-halopyrazolo[5,1-a]isoindoles via intramolecular Pd-catalyzed direct arylation and accessing dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives (Brahim, Ammar, Soulé, & Doucet, 2016).

Biological Applications

While direct studies on 1-Benzyl-4-bromo-5-chloropyrazole in biological systems are limited, its structural analogs have shown potential in various biomedical applications. These include anti-proliferative activities and as ligands for biological receptors.

Pyrazole derivatives have been synthesized and evaluated for potential activities against A549 lung cancer cells. Compounds like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one showed significant inhibitory effects on cell growth, suggesting the potential of pyrazole derivatives in cancer treatment (Zhang et al., 2008).

A series of novel pyrazole derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for antimicrobial and anti-proliferative activities. Some synthesized compounds showed significant biological properties, indicating the potential of pyrazole derivatives as leads for designing antimicrobial and anticancer agents (Mansour et al., 2020).

将来の方向性

Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

1-benzyl-4-bromo-5-chloropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMKYQPVIRRNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromo-5-chloropyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2445736.png)

![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)